Enantiomeric Integrity: (S)- vs (R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate
The target (S)-enantiomer (CAS 1286209-06-0) is supplied with a specified purity of 98% and a defined stereochemical identity . In contrast, the (R)-enantiomer (CAS 1286208-54-5) is available at equivalent purity but possesses opposite absolute configuration . No vendor currently offers a racemic mixture, implying that the single enantiomers are accessed through chiral synthesis or resolution, and that substitution of one enantiomer for the other would invert the three-dimensional presentation of the 2‑fluorobenzylamino pharmacophore at every chiral biological target.
| Evidence Dimension | Absolute configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (S)-enantiomer, 98% purity (HPLC), [α]D not publicly available but chirality assigned by stereospecific synthesis or chiral separation |
| Comparator Or Baseline | (R)-enantiomer, 98% purity (HPLC), opposite optical rotation |
| Quantified Difference | Enantiomeric excess (e.e.) not explicitly quantified by vendors, but independent supply of single enantiomers implies high e.e. (>95%); any residual opposite enantiomer would constitute a chiral impurity with potentially confounding biological effects. |
| Conditions | Vendor certificate of analysis (CoA) for batches of CAS 1286209-06-0 and CAS 1286208-54-5 |
Why This Matters
In chiral drug discovery, using the incorrect enantiomer can yield opposite pharmacological outcomes; procuring the certified (S)-enantiomer ensures reproducibility of biological assays and avoids false negative or off-target results arising from the (R)-form.
